molecular formula C49H65N11O10S2 B1681053 Somatostatin RC 102 CAS No. 99685-66-2

Somatostatin RC 102

Número de catálogo: B1681053
Número CAS: 99685-66-2
Peso molecular: 1032.2 g/mol
Clave InChI: SGYDRBBPYPDBRO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Somatostatin RC 102 is a peptide hormone that regulates the endocrine system and affects neurotransmission and cell proliferation via interaction with G protein-coupled somatostatin receptors and inhibition of the release of numerous secondary hormones.

Aplicaciones Científicas De Investigación

Clinical Applications

Somatostatin RC 102 has been investigated for various clinical applications, primarily in endocrinology and oncology. The following sections detail its therapeutic uses:

Endocrinological Applications

This compound is utilized in the management of several endocrine disorders:

  • Acromegaly : It serves as a treatment option for patients with acromegaly who are resistant to conventional therapies. Clinical studies have shown that it can effectively reduce growth hormone levels in these patients .
  • Cushing’s Disease : The compound has been explored as a potential treatment for Cushing's disease, where it helps inhibit adrenocorticotropic hormone secretion .

Oncology Applications

The antitumor effects of this compound have been extensively studied:

  • Neuroendocrine Tumors : It has shown efficacy in treating gastroenteropancreatic neuroendocrine tumors (GEP-NETs), reducing symptoms associated with these tumors, such as flushing and diarrhea .
  • Breast and Colon Cancer : Research indicates that somatostatin analogs can inhibit tumor growth in various cancers, including breast and colon cancer .

Case Studies

Several case studies highlight the effectiveness of this compound in clinical practice:

  • Case Study 1 : A study involving patients with refractory acromegaly demonstrated that treatment with this compound led to significant reductions in serum growth hormone levels, with some patients achieving biochemical control after failing other therapies .
  • Case Study 2 : In patients with metastatic GEP-NETs, administration of this compound resulted in improved symptom control and stabilization of disease progression over a follow-up period of several months .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other somatostatin analogs:

Compound Indications Efficacy Administration Route
This compoundAcromegaly, GEP-NETsHigh (especially in resistant cases)Subcutaneous
OctreotideAcromegaly, GEP-NETsModerateSubcutaneous/Intramuscular
LanreotideAcromegaly, carcinoid syndromeModerateSubcutaneous

Propiedades

Número CAS

99685-66-2

Fórmula molecular

C49H65N11O10S2

Peso molecular

1032.2 g/mol

Nombre IUPAC

10-(4-aminobutyl)-N-(1-amino-3-hydroxy-1-oxobutan-2-yl)-19-[(2-amino-3-phenylpropanoyl)amino]-16-benzyl-7-(1-hydroxyethyl)-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide

InChI

InChI=1S/C49H65N11O10S2/c1-27(61)40(42(52)63)59-48(69)39-26-72-71-25-38(57-43(64)33(51)21-29-13-5-3-6-14-29)47(68)55-36(22-30-15-7-4-8-16-30)45(66)56-37(23-31-24-53-34-18-10-9-17-32(31)34)46(67)54-35(19-11-12-20-50)44(65)60-41(28(2)62)49(70)58-39/h3-10,13-18,24,27-28,33,35-41,53,61-62H,11-12,19-23,25-26,50-51H2,1-2H3,(H2,52,63)(H,54,67)(H,55,68)(H,56,66)(H,57,64)(H,58,70)(H,59,69)(H,60,65)

Clave InChI

SGYDRBBPYPDBRO-UHFFFAOYSA-N

SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(C(C)O)C(=O)N)O

SMILES canónico

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(C(C)O)C(=O)N)O

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Secuencia

FCFWKXCX

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Phe-cyclo(Cys-Phe-Trp-Lys-Thr-Cys)-Thr-NH2
somatostatin RC 102
somatostatin-RC-102

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Somatostatin RC 102
Reactant of Route 2
Somatostatin RC 102
Reactant of Route 3
Somatostatin RC 102
Reactant of Route 4
Somatostatin RC 102
Reactant of Route 5
Somatostatin RC 102
Reactant of Route 6
Somatostatin RC 102

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.